trans-3-Caren-2-ol

Description

Nomenclature and Stereochemical Representation

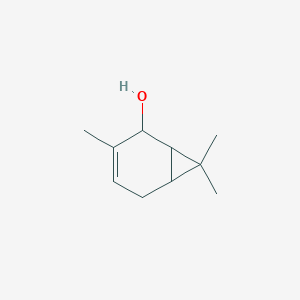

trans-3-Caren-2-ol, a bicyclic monoterpenoid, is systematically named 3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol . smolecule.comnih.gov Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of approximately 152.23 g/mol . smolecule.comnih.govnist.gov The structure is characterized by a bicyclo[4.1.0]heptane core, which consists of a six-membered ring fused to a three-membered ring. The "carene" base of the name indicates this specific bicyclic structure. The "-3-en-" portion of the name signifies a double bond at the third carbon position, while the "-2-ol" indicates a hydroxyl (-OH) group at the second carbon. The prefix "trans-" specifies the stereochemical relationship between the hydroxyl group and the gem-dimethyl bridge of the cyclopropane (B1198618) ring.

| Identifier | Value |

|---|---|

| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol smolecule.comnih.gov |

| Molecular Formula | C₁₀H₁₆O smolecule.comnih.govnist.gov |

| Molecular Weight | 152.23 g/mol smolecule.comnih.govnist.gov |

| CAS Number | 93905-79-4 smolecule.comnih.gov |

| Synonyms | t-Carenol, (e)-3-caren-2-ol, trans-3(10)-Caren-2-ol nih.govnist.govnist.gov |

Context within Monoterpenoid Chemistry

This compound belongs to the vast and diverse class of natural products known as monoterpenoids. Monoterpenoids are built from two isoprene (B109036) units and are major constituents of essential oils derived from plants. This compound is found in various plant species, including Citrus limon neist.res.in, downy lavender (Lavandula pubescens) semanticscholar.orgmdpi.com, and is a component of the essential oil of Citrus aurantium L. (bitter orange). rasayanjournal.co.in

The chemistry of this compound is intrinsically linked to its precursor, (+)-3-carene, a bicyclic monoterpene abundant in turpentine (B1165885) oil. niscpr.res.innih.gov The transformation of 3-carene (B45970) into more functionalized and often more valuable compounds like this compound is a significant area of research. This conversion can occur through both chemical synthesis and biotransformation processes. For instance, the biotransformation of (+)-3-carene can lead to a variety of oxygenated products, including alcohols and ketones. researchgate.netdntb.gov.ua Fungi, such as Penicillium nigricans, have been shown to transform Δ³-carene into several metabolites, including carveol, a related monoterpenoid alcohol. niscpr.res.inresearchgate.net

The chemical reactivity of this compound is typical of an alcohol. It can undergo oxidation to form the corresponding ketone, esterification with acids to produce esters, and dehydration under acidic conditions to yield olefins. smolecule.com These reactions underscore its versatility as a chemical intermediate.

Significance of this compound in Academic Inquiry

The academic interest in this compound stems from its presence in natural sources and its potential applications. Research has focused on its identification in essential oils and its contribution to their aromatic profiles. smolecule.comsemanticscholar.orgmdpi.com

Furthermore, the biotransformation of 3-carene is a subject of intense study, as it offers an environmentally friendly route to producing valuable chemicals. researchgate.netdntb.gov.ua The enzymatic conversion of 3-carene to its hydroxylated derivatives is a key area of investigation. niscpr.res.innih.gov For example, studies have explored the use of cytochrome P450 enzymes for the hydroxylation of monoterpenes. researchgate.net The development of processes to convert abundant terpenes like 3-carene into platform chemicals for polymers is also an active field of research. tum.de

| Research Area | Key Findings | References |

|---|---|---|

| Natural Occurrence | Identified in essential oils of Citrus limon, Lavandula pubescens, and Citrus aurantium. | neist.res.insemanticscholar.orgmdpi.comrasayanjournal.co.in |

| Biotransformation | Can be produced from the biotransformation of (+)-3-carene by microorganisms and plant cell cultures. | niscpr.res.inresearchgate.netdntb.gov.uaresearchgate.net |

| Chemical Synthesis | Can be synthesized from the isomerization of other terpenes or the oxidation of limonene. | smolecule.com |

| Chemical Reactivity | Undergoes typical alcohol reactions like oxidation, esterification, and dehydration. | smolecule.com |

| Biological Activity | Exhibits antimicrobial and insecticidal properties. | smolecule.com |

Structure

3D Structure

Properties

CAS No. |

93905-79-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol |

InChI |

InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3 |

InChI Key |

YCAQPZXDWPHYBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC2C(C1O)C2(C)C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Distribution in Botanical Species and Essential Oils

The identification of trans-3-caren-2-ol in a range of plant families highlights its significance in the chemical composition of their essential oils. The following subsections detail its occurrence in specific botanical sources.

Presence in Citrus Species Essential Oils

The essential oils of Citrus species are widely utilized for their aromatic properties. Gas chromatography-mass spectrometry (GC-MS) analysis has confirmed the presence of this compound in certain Citrus varieties. A study on the essential oil of Citrus aurantium L. identified this compound as one of its major components. rasayanjournal.co.in Another investigation into the volatile chemical composition of four different Citrus species also detected this compound in the peel of Citrus × aurantium 'Bizzarria', albeit at a lower concentration of 0.16%. nih.gov

Table 1: Presence of this compound in Citrus Species

| Botanical Species | Plant Part | Presence of this compound | Reported Concentration (%) |

|---|---|---|---|

| Citrus aurantium L. | Leaves | Identified as a major component | Not specified |

Occurrence in Cosmos bipinnatus Essential Oil

Cosmos bipinnatus, a popular ornamental plant, also contains this compound in its essential oil. A comparative study between wild and cultivated Cosmos bipinnatus revealed that the essential oil from the cultivated variety is a significant source of this compound. The main constituents in the cultivated plant's oil were (Z)-β-ocimene (48.29%), this compound (19.21%), sabinene (B1680474) (9.36%), germacrene D (6.10%), and β-pinene (4.18%). longdom.orgresearchgate.net

Table 2: Major Compounds in Cultivated Cosmos bipinnatus Essential Oil

| Compound | Concentration (%) |

|---|---|

| (Z)-β-ocimene | 48.29 |

| This compound | 19.21 |

| Sabinene | 9.36 |

| Germacrene D | 6.10 |

Identification in Bunium persicum Extracts

Bunium persicum, commonly known as black caraway or kala zeera, is a medicinally important plant whose essential oil has been found to contain this compound. Multiple studies have confirmed its presence. One hydrodistillation analysis reported the main compounds as Cuminaldehyde (23.04%), Gamma-terpene (14.48%), and this compound (12.51%). journalijar.com Other research has also listed this compound among the major phytoconstituents of B. persicum essential oil. jddtonline.infothepharmajournal.comiau.iriau.ir

Table 3: Key Compounds in Bunium persicum Essential Oil

| Compound | Reported Concentration (%) |

|---|---|

| Cuminaldehyde | 23.04 |

| Gamma-terpene | 14.48 |

| This compound | 12.51 |

| Acetic acid | 10.90 |

Detection in Rosmarinus officinalis Essential Oil

The essential oil of Rosmarinus officinalis (Rosemary) is known for its complex chemical profile. GC-MS analyses have detected the presence of this compound in rosemary essential oil, although it is not typically one of the most abundant compounds. jddtonline.infosemanticscholar.org One study identified 22 compounds, including this compound, with α-Pinene, p-Cymene, Isopulegol, Eucalyptol, 2-Naphthalenol, and Terpine being the most abundant. jddtonline.infosemanticscholar.org Another analysis reported a concentration of 0.34% for trans-3(10)-Caren-2-ol. dergipark.org.tr

Presence in Araucaria heterophylla Resin Essential Oil

The essential oil extracted from the resin of Araucaria heterophylla (Norfolk Island pine) contains this compound. One study analyzing the resin oil from an Egyptian specimen identified its major components as α-pinene (57.79%), caryophyllene (B1175711) (5.4%), d-limonene (4.82%), and this compound (4.65%). researchgate.netnih.gov Another study also reported a similar concentration of 4.56% for this compound in the resin of this species. mdpi.com

Table 4: Major Constituents of Araucaria heterophylla Resin Essential Oil

| Compound | Concentration (%) |

|---|---|

| α-Pinene | 57.79 |

| Caryophyllene | 5.4 |

| d-Limonene | 4.82 |

| This compound | 4.65 |

Identification in Cinnamomum zeylanicum Essential Oil

The essential oil of Cinnamomum zeylanicum, or cinnamon, is another botanical source of this compound. Research on the chemical composition of cinnamon oil has identified it as a significant constituent. One study reported the primary compounds as eugenol (B1671780) (10.19%), this compound (9.92%), and benzyl (B1604629) benzoate (B1203000) (9.68%). scispace.comcambridge.org A separate investigation found similar primary compounds with slightly different concentrations: eugenol (10.5%), this compound (10.2%), and benzyl benzoate (9.99%). nih.govmdpi.com

Table 5: Primary Compounds in Cinnamomum zeylanicum Essential Oil (Study 1)

| Compound | Concentration (%) |

|---|---|

| Eugenol | 10.19 |

| This compound | 9.92 |

| Benzyl benzoate | 9.68 |

| Caryophyllene | 9.05 |

Table 6: Primary Compounds in Cinnamomum zeylanicum Essential Oil (Study 2)

| Compound | Concentration (%) |

|---|---|

| Eugenol | 10.5 |

| This compound | 10.2 |

| Benzyl benzoate | 9.99 |

| Caryophyllene | 9.34 |

Detection in Centaurium pulchellum Essential Oil

The essential oil extracted from the aerial parts of Centaurium pulchellum (dwarf centaury) has been found to contain this compound. tishreen.edu.syresearchgate.net In one study, (E)-3-caren-2-ol was identified as a major component, accounting for 12.1% of the oil from a specific sample. researchgate.net Another analysis of the essential oil from the aerial parts of Centaurium pulchellum also identified the presence of this compound. tishreen.edu.sy

Presence in Pimpinella pruatjan Molk. Essential Oil

trans-Caren-2-ol is among the several oxygenated monoterpenes detected in the essential oil from the aerial parts of the Javanian plant Pimpinella pruatjan Molk. mdpi.comresearchgate.net Its concentration in the oil ranges from 0.1% to 1.2%. mdpi.comuniv-lyon1.fr

Identification in Artemisia Plant Essential Oils

Various species of the Artemisia genus have been shown to contain this compound in their essential oils.

Artemisia annua : Analysis of the flower essential oils of Artemisia annua at different flowering stages revealed the presence of trans-3(10)-Caren-2-ol. banglajol.infobrieflands.com The content of this compound was found to be 0.25% at the pre-flowering stage, 0.29% at the full-flowering stage, and 0.51% at the post-flowering stage. banglajol.infobrieflands.com

Artemisia argyi : The essential oil of Artemisia argyi leaves also contains trans-3(10)-Caren-2-ol, albeit in small amounts (0.1% or less). mdpi.com

Artemisia herba-alba : In the essential oil of Artemisia herba-alba, (E)-3(10)-Caren-2-ol was identified at a concentration of 0.11%. core.ac.uk

Artemisia ordosica : The essential oil from the aerial parts of Artemisia ordosica was found to contain 3-Caren-2-ol at a concentration of 0.91%. nih.gov

Table 1: Detection of trans-3-Caren-2-ol in Plant Essential Oils

| Plant Species | Plant Part | Compound Name | Concentration (%) |

|---|---|---|---|

| Centaurium pulchellum | Aerial Parts | (E)-3-caren-2-ol | 12.1 |

| Pimpinella pruatjan Molk. | Aerial Parts | trans-caren-2-ol | 0.1-1.2 |

| Artemisia annua | Flower (Pre-flowering) | trans-3(10)-Caren-2-ol | 0.25 |

| Artemisia annua | Flower (Full-flowering) | trans-3(10)-Caren-2-ol | 0.29 |

| Artemisia annua | Flower (Post-flowering) | trans-3(10)-Caren-2-ol | 0.51 |

| Artemisia argyi | Leaves | trans-3(10)-Caren-2-ol | ≤ 0.1 |

| Artemisia herba-alba | Aerial Parts | (E)-3(10)-Caren-2-ol | 0.11 |

| Artemisia ordosica | Aerial Parts | 3-Caren-2-ol | 0.91 |

Enzymatic and Microbial Biotransformation of Precursors

The synthesis of this compound and related compounds can be achieved through the biotransformation of precursors like Δ³-Carene, a bicyclic monoterpene. niscpr.res.inresearchgate.net

Biotransformation of Δ³-Carene by Fungi (e.g., Penicillium nigricans)

A strain of the fungus Penicillium nigricans, isolated from forest soil, has demonstrated the ability to transform Δ³-Carene. niscpr.res.inresearchgate.netresearchgate.net This fungus utilizes Δ³-Carene as its sole carbon source and converts it into various neutral and acidic metabolic products. niscpr.res.inresearchgate.net While this compound itself is not listed as a direct product in these specific studies, the transformation pathways involve the formation of structurally related compounds. The neutral products identified include dihydrocarvone, carvone, and carveol. niscpr.res.inresearchgate.nettuwien.at

Proposed Metabolic Pathways from Δ³-Carene

Studies on the biotransformation of Δ³-Carene by Penicillium nigricans have led to the proposal of several metabolic pathways. niscpr.res.inresearchgate.net One proposed pathway begins with the hydroxylation of Δ³-Carene, catalyzed by the enzyme Δ³-carene hydroxylase, which leads to the cleavage of the cyclopropane (B1198618) ring to form carveol. niscpr.res.in This initial hydroxylation is a key step in the transformation process. niscpr.res.in Subsequent enzymatic reactions, including isomerization and oxidation, lead to the formation of other metabolic products. niscpr.res.in Although not explicitly forming this compound, these pathways demonstrate the fungal capacity to modify the carene skeleton.

Biotransformation of (1S)-3-Carene by Plant Cell Cultures (e.g., Picea abies)

Suspension cultures of Norway spruce (Picea abies) have been shown to readily transform (1S)-3-carene into various oxygenated products. nih.govnih.govresearchgate.net The transformation is rapid, with most of the substrate being consumed within the first 24 hours. nih.gov The major final products of this biotransformation are (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.govnih.govresearchgate.net The reaction proceeds through several intermediate compounds, and the relative abundance of these products changes over time. nih.govnih.gov While this compound is not a final product, the process highlights the capability of plant cell cultures to perform complex oxidations on the 3-carene (B45970) structure. nih.govdntb.gov.ua

Hydroxylation and Oxidation Processes in Biotransformation

The biotransformation of the bicyclic monoterpene (+)-3-carene often involves initial hydroxylation and subsequent oxidation reactions, yielding a variety of oxygenated derivatives. These reactions are typically catalyzed by enzymes, such as cytochrome P450 monooxygenases, produced by various microorganisms. asm.orgnih.gov

Fungi are particularly notable for their capacity to transform (+)-3-carene. For instance, a strain of Penicillium nigricans, isolated from forest soil, demonstrates the ability to convert Δ³-carene into several neutral and acidic metabolites. niscpr.res.inresearchgate.net The proposed pathway for the neutral compounds begins with the hydroxylation of Δ³-carene, catalyzed by a Δ³-carene hydroxylase, which cleaves the cyclopropane ring to produce carveol. niscpr.res.in This is followed by oxidation of the hydroxyl group to a keto group, forming compounds like (+)-trans-p-mentha-5,8-dien-2-one. niscpr.res.in

Similarly, the plant-pathogenic fungus Botrytis cinerea is known to oxidize monoterpenes. researchgate.net While specific studies on its direct transformation of 3-carene to this compound are limited, its known activity on related monoterpenes like (-)-β-pinene suggests a capacity for hydroxylation and oxidation, producing various hydroxylated and dihydroxylated products. researchgate.net Fungi such as Aspergillus niger and Aspergillus parasiticus are also utilized in the biotransformation of carene derivatives, yielding multiple metabolites through oxidative processes. dergipark.org.trhebmu.edu.cn The biotransformation of a carene derivative, 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone, by Aspergillus niger and Botrytis cinerea resulted in a variety of hydroxylated and reduced products. dergipark.org.tr

In some biological systems, the oxidation can be highly specific. The larvae of the common cutworm (Spodoptera litura) execute a regioselective hydroxylation at the C-9 methyl group of (+)-Δ³-carene, followed by stereoselective epoxidation, resulting in (+)-(1S,3S,4R,6R,7S)-3,4-epoxycaran-9-ol. acs.org Human cytochrome P450 enzymes also metabolize Δ³-carene, with enzymes like CYP2B6 catalyzing hydroxylation to form Δ³-carene-10-ol, and CYP1A2 catalyzing epoxidation. researchgate.net

Table 1: Examples of Hydroxylation and Oxidation Products from (+)-3-Carene and its Derivatives

| Organism/System | Substrate | Key Products |

|---|---|---|

| Penicillium nigricans | Δ³-carene | Carveol, (+)-trans-p-mentha-5,8-dien-2-one niscpr.res.in |

| Spodoptera litura (larvae) | (+)-Δ³-carene | (+)-(1S,3S,4R,6R,7S)-3,4-epoxycaran-9-ol acs.org |

| Botrytis cinerea | 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone | 1-(6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl)ethanol, 1-(6,6-dimethylbicyclo[3.1.0]hexan-2-yl)ethanol dergipark.org.tr |

| Aspergillus niger | 6,6-dimethylbicyclo[3.1.0]hex-2-en-2-ylethanone | 1-(6,6-dimethylbicyclo[3.1.0]hexan-2-yl)ethanol, 6,6-dimethylbicyclo[3.1.0]hexan-2-ylethanone dergipark.org.tr |

| Human CYP2B6 | Δ³-carene | Δ³-carene-10-ol researchgate.net |

| Human CYP1A2 | Δ³-carene | Δ³-carene-epoxide researchgate.net |

Isomerization During Biotransformation

Isomerization reactions are crucial steps in the microbial transformation of terpenes, often occurring after an initial enzymatic attack, such as hydroxylation. These rearrangements can alter the carbon skeleton or shift the position of double bonds, leading to a diverse array of products.

In the biotransformation of Δ³-carene by Penicillium nigricans, an isomerization step follows the initial hydroxylation. niscpr.res.in After the formation of carveol, the double bond's position changes to yield (+)-trans-p-mentha-5,8-dien-3-ol. niscpr.res.in This isomer is then further oxidized. A subsequent isomerization occurs when (+)-trans-p-mentha-5,8-dien-2-one is converted to carvone. niscpr.res.in

The bacterium Alcaligenes defragrans is noted for its ability to metabolize various monoterpenes under denitrifying conditions. mpg.de While it can grow on (+)-3-carene, it exhibits selectivity based on the substrate's structure. It was observed that this bacterium could carry out the cometabolic isomerization of isolimonene (B49398) to isoterpinolene, highlighting its enzymatic capability for molecular rearrangement. mpg.de This suggests that isomerization is a potential pathway in the microbial processing of carene-related structures.

Chemical methods also demonstrate the potential for isomerization of the carene structure. For example, 3-carene can be isomerized to 2-carene (B1609329) using catalysts like Na/o-chlorotoluene or to 4-carene using strong base catalysts. orientjchem.orggoogle.com While not a biotransformation, this shows the chemical feasibility of rearrangements within the carene framework, which microorganisms can achieve enzymatically. For instance, heating a mixture of d-3-carene and d-4-carene can cause the thermal isomerization of d-4-carene to d-trans-isolimonene, while the d-3-carene remains largely unchanged due to its higher thermal stability. google.com

Table 2: Isomerization Reactions in the Transformation of Carene and Related Terpenes

| Organism/Process | Initial Substrate/Intermediate | Isomerization Product |

|---|---|---|

| Penicillium nigricans | Carveol (from Δ³-carene) | (+)-trans-p-mentha-5,8-dien-3-ol niscpr.res.in |

| Penicillium nigricans | (+)-trans-p-mentha-5,8-dien-2-one | Carvone niscpr.res.in |

| Alcaligenes defragrans | Isolimonene | Isoterpinolene mpg.de |

| Chemical Catalysis (Na/o-chlorotoluene) | 3-carene | 2-carene orientjchem.org |

| Chemical Catalysis (Strong Base) | 3-carene | 4-carene google.com |

| Thermal Process | d-4-carene | d-trans-isolimonene google.comgoogle.com |

Advanced Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis from Carane Precursors

The chemical synthesis of trans-3-Caren-2-ol and related compounds often begins with (+)-3-carene, a versatile and naturally abundant chiral starting material. researchgate.netsciencenet.cn Various synthetic routes, including isomerization, condensation, oxidation, and epoxidation, have been explored to functionalize the carene skeleton.

(+)-3-Carene serves as a valuable chiral building block for the synthesis of a variety of optically active compounds. researchgate.netresearchgate.net Its inherent chirality is often preserved throughout synthetic sequences, making it an attractive starting material for the asymmetric synthesis of complex molecules. researchgate.netidsi.md The bicyclic framework of carene, featuring a cyclopropane (B1198618) ring, provides a unique structural motif for further chemical manipulation. researchgate.netidsi.md

Condensation reactions of carene precursors with various reagents are employed to introduce new functional groups. For instance, the condensation of 2-carene (B1609329) with aldehydes in the presence of montmorillonite (B579905) clays (B1170129) can lead to the formation of hexahydroisobenzofurans and compounds with a 3-oxabicyclo[3.3.1]nonane structure. nih.gov While 3-carene (B45970) can also react with aldehydes to yield the same products, the yields are significantly lower due to the lower reactivity of 3-carene compared to its isomer, 2-carene. nih.gov The isomerization of 3-carene to the more reactive 2-carene is often a necessary preliminary step to achieve higher yields in these condensation reactions. nih.gov

The oxidation of (+)-3-carene can yield a variety of oxygenated derivatives, including ketones and alcohols. rsc.org A method for preparing 3-caren-2-ol from 3-carene involves using an oxidizing agent such as selenium dioxide (SeO₂), manganese dioxide (MnO₂), or chromium(III) oxide (Cr₂O₃) in an alcohol solvent. google.com The reaction is typically carried out by heating the mixture of the oxidizing agent and alcohol, followed by the dropwise addition of 3-carene. google.com This process can achieve a conversion efficiency of over 50% for 3-carene, with the yield of 3-caren-2-ol exceeding 25%. google.com Other oxidation products, such as 3-caren-5-ol, may also be formed. google.com The use of peracetic acid as the oxidant has also been reported, though with lower conversion and yield. google.com

Seven oxidation products of (+)-3-carene have been identified, including 3-caren-2-one and 3-caren-5-one, which can be obtained through oxidation with tert-butylchromate and selenium dioxide. rsc.org

Table 1: Oxidation Products of (+)-3-carene

| Product Name | Oxidizing Agent(s) |

|---|---|

| 3-caren-2-one | tert-butylchromate, selenium dioxide |

| 3-caren-5-one | tert-butylchromate, selenium dioxide |

| 3-carene-2,5-dione | Not specified |

| trans-3,4-epoxy-3-carene | hydrogen peroxide, peracetic acid |

| carane-3-exo-4-endo-diol | Not specified |

| (1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol | Not specified |

| trans-4-caranone | Not specified |

Data sourced from Journal of the Chemical Society, Perkin Transactions 2. rsc.org

The epoxidation of 3-carene is a key reaction for introducing functionality to the double bond. researchgate.netmdpi.com This reaction typically yields trans-3,4-epoxycarane. researchgate.net Various catalytic systems have been developed for this transformation using aqueous hydrogen peroxide. One such system employs manganese sulfate, salicylic (B10762653) acid, sodium bicarbonate, and acetonitrile (B52724) as a polar solvent. researchgate.netmdpi.com This method allows for the selective epoxidation of 3-carene, and the resulting epoxide can be isolated with a yield of 47%. researchgate.netmdpi.com Byproducts of this reaction can include 3-caren-5-one and 3-carene-2,5-dione. researchgate.netmdpi.com The use of a rhenium catalyst with 35% hydrogen peroxide has been reported to give a 75% yield of the epoxide. researchgate.net Another approach involves the use of methyltrioxorhenium as a catalyst, which can result in up to a 98% yield of α-3,4-epoxycarane. ichem.md

Both car-2-enes and car-3-enes are important starting materials in stereoselective synthesis. researchgate.net The hydroboration of (+)-2-carene followed by oxidation is a known method to produce 2-caranols. nih.gov The stereoselectivity of these reactions is a key consideration, and the existing chiral centers in the carene molecule often direct the stereochemical outcome of the transformations. researchgate.net

Chemoenzymatic and Biocatalytic Approaches to Derivatives

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly alternatives to traditional chemical synthesis for producing derivatives of this compound. researchgate.netnih.gov These approaches utilize enzymes or whole-cell systems to perform specific transformations on the carene skeleton. researchgate.netnih.gov

Biotransformation of carenes can lead to a range of oxygenated products. researchgate.netdntb.gov.ua For instance, the biotransformation of (1S)-3-carene by Picea abies suspension culture can produce (1S)-3-caren-5-one and (1S)-2-caren-4-one as major products. researchgate.netdntb.gov.ua The time course of the reaction can be manipulated to favor the formation of specific products, such as (1S,3S,4R)-3,4-epoxycarane at the beginning of the reaction. researchgate.netdntb.gov.ua

In rabbits, the biotransformation of (+)-3-carene results in several metabolites, including (-)-m-mentha-4,6-dien-8-ol, 3-caren-9-ol, and their corresponding carboxylic acids. nih.gov Human metabolism of 3-carene leads to the formation of 3-caren-10-carboxylic acid and 3-caren-3,4-diol, with 3-caren-10-ol (B7659187) being a short-lived intermediate. fau.de

Lipases are another class of enzymes used in the chemoenzymatic synthesis of chiral derivatives. researchgate.net These enzymes can be used for the kinetic resolution of racemic mixtures to obtain optically pure alcohols. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (+)-3-Carene |

| (+)-2-Carene |

| 3-caren-2-one |

| 3-caren-5-one |

| 3-carene-2,5-dione |

| trans-3,4-epoxycarane |

| carane-3-exo-4-endo-diol |

| (1S,2R,4R,5R)-1-methyl-4-exo-(1-hydroxy-1-methylethyl)bicyclo[3.1.0]hexan-2-endo-ol |

| trans-4-caranone |

| (-)-m-mentha-4,6-dien-8-ol |

| 3-caren-9-ol |

| 3-caren-10-ol |

| 3-caren-10-carboxylic acid |

| 3-caren-3,4-diol |

| Selenium dioxide |

| Manganese dioxide |

| Chromium(III) oxide |

| Peracetic acid |

| Hydrogen peroxide |

| tert-butylchromate |

| Montmorillonite clay |

| Methyltrioxorhenium |

| Aldehydes |

| Hexahydroisobenzofurans |

| 3-oxabicyclo[3.3.1]nonane |

Formation of Structural Analogs and Novel Scaffolds

A significant synthetic strategy involves the isomerization of (+)-3-carene to its isomer, (+)-2-carene, which serves as a precursor for constructing complex heterocyclic scaffolds. nih.govresearchgate.net This isomerization can be effectively catalyzed by materials such as montmorillonite K10 clay. nih.gov

The resulting 2-carene-containing mixture can then undergo a Prins-type cyclization reaction with various aldehydes to synthesize hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane structures. nih.govresearchgate.net This reaction is often catalyzed by montmorillonite clays. nih.gov For example, the reaction of a 2-carene mixture with heteroaromatic aldehydes like 2-thiophenecarboxaldehyde yields the corresponding (S)-hexahydroisobenzofuran derivative in high yield (e.g., 78%), along with a minor amount of the 3-oxabicyclo[3.3.1]nonane skeleton. nih.gov The predominant formation of the (S)-isomer is energetically favored. nih.govresearchgate.net These novel heterocyclic compounds have been identified as potent inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme in DNA repair, making them promising for cancer therapy research. nih.govresearchgate.netmdpi.com

The table below illustrates the synthesis of these scaffolds using different aldehydes.

| Aldehyde Reactant | Catalyst | Primary Scaffold Product | Minor Scaffold Product | Reference |

|---|---|---|---|---|

| 2-Thiophenecarboxaldehyde | Montmorillonite K10 | (S)-Hexahydroisobenzofuran derivative | 3-Oxabicyclo[3.3.1]nonane derivative | nih.gov |

| Aromatic Aldehydes (e.g., Vanillin) | Montmorillonite K10 | Hexahydroisobenzofurans | 3-Oxabicyclo[3.3.1]nonanes | researchgate.net |

| Crotonaldehyde | Montmorillonite K10 | Hexahydroisobenzofurans (mixture of (S)/(R) isomers) | Not specified as major | nih.gov |

The inherent chirality and rigid bicyclic framework of (+)-3-carene make its derivatives highly effective as chiral ligands and auxiliaries in asymmetric synthesis. mdpi.comichem.md These properties allow for the induction of high stereoselectivity in catalytic reactions. mdpi.com

A notable application is the synthesis of optically pure mono-N-tosylated-1,2-diamines from (+)-3-carene. thieme-connect.comresearchgate.net The synthesis begins with the transformation of (+)-3-carene into an N-tosylaziridine derivative, which then undergoes ring-opening with sodium azide, followed by reduction. thieme-connect.comresearchgate.net The resulting chiral diamine ligand has proven effective in the asymmetric transfer hydrogenation of aromatic ketones. thieme-connect.comresearchgate.net

Another strategy involves the synthesis of new chiral Schiff bases from (+)-3-carene. researchgate.net These Schiff bases can be used as ligands in metal complex-catalyzed reactions, such as the asymmetric oxidation of sulfides to produce chiral sulfoxides. researchgate.net The optical purity of the resulting sulfoxides is influenced by reaction conditions like temperature. researchgate.net Furthermore, derivatives of (+)-3-carene have been used to create chiral phosphites that serve as bidentate ligands. ichem.md

The following table details examples of these derivatization strategies.

| Carene-Derived Ligand/Auxiliary | Asymmetric Reaction | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Mono-N-tosylated-1,2-diamine | Transfer Hydrogenation | Aromatic Ketones | Effective asymmetric induction | thieme-connect.com, researchgate.net |

| Chiral Schiff Bases | Vanadium-Catalyzed Oxidation | Sulfides (e.g., Thioanisole) | Formation of chiral sulfoxides | researchgate.net |

| Aminodiols | Addition of Diethylzinc | Benzaldehyde | Formation of (R)- and (S)-1-phenyl-1-propanol with moderate enantioselectivity | researchgate.net |

Reaction Mechanisms and Pathways

Elucidation of Catalytic Reaction Pathways

The catalytic transformation of 3-carene (B45970) is a cornerstone of its synthetic utility, enabling the formation of a diverse array of functionalized molecules.

The condensation of 3-carene with formaldehyde (B43269), a reaction of significant commercial interest for producing fragrances and chiral platform chemicals, has been the subject of comprehensive study. researchgate.net This reaction, often catalyzed by Brønsted and Lewis acids, leads to the formation of trans-4-hydroxymethyl-2-carene. researchgate.net The mechanism involves the initial reaction of a protonated formaldehyde with the 3-carene olefin, forming a β-hydroxycarbocation. ichem.md This intermediate then stabilizes by losing a proton, which regenerates the double bond. ichem.md The stereochemistry of this process is notable, proceeding as a trans-addition which, combined with the steric hindrance from the gem-dimethyl group, results in selective hydroxymethylation. ichem.md

A variety of catalysts have been explored for this condensation, including phosphoric acid, zinc chloride, lithium perchlorate (B79767), and aluminosilicates like halloysite (B83129) nanotubes and montmorillonite (B579905) K-10. researchgate.net While many of these catalysts are effective, the selectivity towards the desired trans-4-hydroxymethyl-2-carene can be limited by subsequent reactions, such as acetylation and the addition of a second formaldehyde molecule. researchgate.net For instance, zinc chloride and lithium perchlorate tend to promote the formation of compounds from successive condensations with formaldehyde. researchgate.net In contrast, weakly acidic catalysts like halloysite result in low conversion of 3-carene and a higher proportion of acetylation products. researchgate.net Phosphoric acid has demonstrated the highest selectivity for trans-4-hydroxymethyl-2-carene, particularly when used in an acetic acid mixture. researchgate.netresearchgate.net

The reaction conditions, including the concentration of formaldehyde and the presence of water, play a crucial role in directing the reaction pathway. An excess of formaldehyde or catalyst loading can significantly increase the yield of the target terpenoid by ensuring a sufficient amount of the active formaldehyde form. researchgate.netresearchgate.net The presence of water can also enhance selectivity by inhibiting side reactions. researchgate.netresearchgate.net Detailed mechanistic studies, supported by DFT calculations, have confirmed that the further transformation of the initial product, trans-4-hydroxymethyl-2-carene, is energetically favorable, which aligns with experimental observations. researchgate.netx-mol.net

The isomerization of carene derivatives is a key transformation that can be influenced by various catalysts and conditions. For instance, 3-carene can be isomerized to 2-carene (B1609329) using an alkaline catalyst system of sodium/o-chlorotoluene. orientjchem.org This reaction proceeds through the formation of a carbanion, which then abstracts a hydrogen atom from the saturated C-C bond of 3-carene, leading to an electronic rearrangement and the formation of the 2-carene isomer. orientjchem.org This isomerization is significant as 2-carene can be a precursor for other valuable compounds like trans-isolimonene through thermal isomerization. orientjchem.org

Isomerization can also be catalyzed by solid bases such as MgO and CaO, as well as Ni/SiO2 catalysts and basic zeolites, although these methods often require high temperatures and may result in lower selectivity. orientjchem.org The use of a solvent like xylene has been traditionally employed to facilitate the basicity of the catalyst, but recent studies have shown that the isomerization can also proceed efficiently under solvent-free conditions. orientjchem.org

The isomerization of carene derivatives is not limited to the carbon skeleton. For example, the biotransformation of Δ3-carene by certain microorganisms can lead to the isomerization of intermediate compounds. In one proposed pathway, the initial hydroxylation and cyclopropane (B1198618) ring cleavage of Δ3-carene forms carveol, which then undergoes isomerization, involving a shift in the double bond position, to yield (+)-trans-p-mentha-5,8-dien-3-ol. niscpr.res.in

Thermal and Photochemical Transformations

Heat and light can induce significant structural changes in carene compounds, leading to a variety of products through complex reaction pathways.

The thermal decomposition, or pyrolysis, of 3-carene has been studied under various conditions to understand its behavior as a potential biofuel and to elucidate its decomposition pathways. researchgate.net Pyrolysis is the process of heating organic materials at high temperatures in the absence of oxygen, causing the chemical compounds to decompose into combustible gases and charcoal. studentenergy.org Studies conducted in jet-stirred quartz reactors and shock tubes have revealed that the decomposition of 3-carene begins around 800 K and is nearly complete by 970 K. researchgate.netias.ac.in

The products of 3-carene pyrolysis are diverse and depend on the specific temperature and pressure conditions. At higher temperatures (920 K to 1220 K), the major products are linear hydrocarbons such as acetylene, allene, and butadiene, along with isoprene (B109036), cyclopentadiene, hexatriene, benzene, toluene, and p-xylene. researchgate.netias.ac.in Theoretical calculations suggest that these linear hydrocarbons are the primary products of the decomposition process. researchgate.netias.ac.in In contrast, pyrolysis at lower temperatures (480-675°C) has been reported to yield primarily cyclic compounds, with cymene being abundant at the lower end of this range. researchgate.net The formation of these products is indicative of a free radical mechanism driving the decomposition of 3-carene. researchgate.net Heating Δ3-carene in a gas chromatograph oven at 120°C has been shown to produce a range of oxygenated and aromatic compounds, including 4-hydroxy-2-methyl-2-cyclohexenone, 3-carene oxide, o-cymene, p-cymenene, 3-caren-2-one, 3-caren-5-one, 3-carene-2,5-dione, and trans-2-hydroxy-3-caren-5-one. frontiersin.org

Electrophilic Reactions and Cyclopropane Ring Opening

The strained cyclopropane ring in 3-carene is susceptible to cleavage by electrophiles, leading to the formation of various rearranged products. researchgate.net The reaction of 3-carene with electrophiles, such as perfluoroalkanoic acids, is expected to begin with the protonation and subsequent opening of the cyclopropane ring. researchgate.net This process can lead to the formation of both p- and m-menthyl cations. researchgate.net The specific pathway and resulting products are dependent on the reaction conditions. researchgate.net

The opening of the cyclopropane ring is a key step in many transformations of 3-carene. For instance, in the biosynthesis of (+)-3-carene, the formation of the cyclopropane ring is a crucial step catalyzed by monoterpene synthases. nih.gov Conversely, reactions that involve the cleavage of this ring can lead to a diverse range of monocyclic and acyclic compounds. The stereochemistry of these ring-opening reactions is often complex and can be influenced by the nature of the electrophile and the reaction medium.

Oxidative Transformation Pathways

The oxidation of 3-carene can proceed through several pathways, yielding a variety of oxygenated derivatives. These reactions are of interest for the synthesis of fine chemicals and for understanding the atmospheric chemistry of this biogenic volatile organic compound.

The epoxidation of the double bond in 3-carene is a common oxidative transformation. ichem.md This reaction can be achieved using various reagents, including peracids and catalytic systems like methyltrioxorhenium or sodium tungstate (B81510) with hydrogen peroxide. ichem.md The selectivity of the epoxidation can be influenced by the choice of catalyst and reaction conditions. ichem.md The resulting 3-carene epoxide is a valuable intermediate that can undergo further transformations, such as ring-opening reactions with various nucleophiles. ichem.mdmdpi.com

Allylic oxidation is another important pathway for the functionalization of 3-carene. This can lead to the formation of alcohols and ketones at the allylic positions. The biotransformation of Δ3-carene by microorganisms often involves initial hydroxylation, which can occur at various positions on the molecule. niscpr.res.in For example, human liver microsomes can metabolize Δ3-carene to Δ3-carene-10-ol. researchgate.net

The atmospheric oxidation of Δ3-carene, initiated by hydroxyl radicals (OH), is a complex process that can lead to the formation of highly oxidized molecules (HOMs) and secondary organic aerosols (SOA). acs.orgnih.gov The initial addition of an OH radical to the double bond is followed by a series of reactions, including the addition of molecular oxygen and subsequent intramolecular hydrogen shifts (autoxidation), leading to the formation of peroxy radicals and ultimately stable, highly oxygenated products. acs.orgnih.gov Computational studies have suggested that the abstraction of primary hydrogens from the methyl groups of 3-carene may also be a significant pathway in its atmospheric oxidation. nih.gov The composition of the resulting gas and particle phase products is diverse, with C7-C10 species dominating the SOA. acs.orgnih.gov

Stereochemical Investigations and Chiral Purity

Determination of Absolute and Relative Stereochemistry

The precise spatial orientation of the hydroxyl group relative to the bicyclic carene skeleton, along with the configuration at each chiral center, defines the absolute and relative stereochemistry of trans-3-Caren-2-ol. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide information on relative stereochemistry, definitive determination of the absolute configuration often requires more advanced techniques. For instance, in related carene derivatives, the stereochemical elucidation of oxides has been achieved using lanthanide shift reagents in NMR spectroscopy. rsc.orgresearchgate.net

Single-crystal X-ray diffraction is the most reliable and unambiguous method for determining the absolute configuration of chiral molecules. d-nb.infochem-soc.si This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bond connectivities. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its absolute structure can be established.

While a specific X-ray crystallographic study for this compound is not prominently documented in readily available literature, the technique has been successfully applied to closely related oxidation products of (+)-3-carene. For example, the crystal structures and absolute configurations of pure enantiomers of diols derived from (+)-3-carene, such as (1S,3R,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3-exo-4-endo-diol, have been unequivocally determined by X-ray diffraction. rsc.orgresearchgate.net These studies establish the utility of X-ray crystallography for defining the stereochemistry within the carene framework, a methodology directly applicable to this compound should suitable crystals be obtained.

| Parameter sort | Value sort |

|---|---|

| Compound | (1S,3R,4R,6R)-carane-3-exo-4-endo-diol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.076(4) |

| b (Å) | 8.836(2) |

| c (Å) | 12.487(3) |

| Z (molecules/unit cell) | 4 |

Enantiomeric Excess Determination Methods

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Accurate determination of ee is crucial in stereoselective synthesis and for characterizing natural products. thieme-connect.de

The most common and accurate methods for determining the enantiomeric purity of chiral alcohols like this compound are chromatographic techniques. researchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases: This is a powerful and widely used method. libretexts.orggcms.cz The sample is passed through a capillary column coated with a chiral stationary phase (e.g., derivatized cyclodextrins). The different enantiomers interact diastereomerically with the chiral phase, leading to different retention times and allowing for their separation and quantification. scielo.brmdpi.com This method offers high precision for measuring enantiomeric ratios. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: Similar to chiral GC, chiral HPLC uses a column packed with a chiral material to separate enantiomers. researchgate.net It is considered a standard method in the field for its accuracy.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: While enantiomers have identical NMR spectra in achiral solvents, their spectra can be differentiated in a chiral environment. libretexts.org This can be achieved by reacting the enantiomeric mixture with a pure chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which have distinct NMR signals. researchgate.net Alternatively, using a chiral solvating agent can induce temporary diastereomeric interactions, causing separate signals for the enantiomers. libretexts.org

| Method sort | Principle sort | Typical Application sort |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Analysis of volatile compounds like terpene alcohols in essential oils and reaction mixtures. scielo.brnih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a column containing a chiral stationary phase. | Considered a standard, highly accurate method for ee determination of a wide range of compounds. researchgate.net |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Ester Analysis) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR spectroscopy. | Determination of ee and absolute configuration for compounds with suitable functional groups (e.g., alcohols). researchgate.net |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, causing non-equivalent chemical shifts for enantiomers. | Direct analysis without chemical modification, useful for APIs and other chiral molecules. libretexts.org |

Impact of Stereoisomerism on Reactivity and Derivatization

The specific three-dimensional structure of a stereoisomer significantly influences its chemical reactivity. numberanalytics.com In the case of the carene framework, the fixed bicyclic structure and the orientation of its substituents create a distinct steric environment that directs the approach of reagents.

For example, the epoxidation of (+)-3-carene is highly stereoselective. The oxidation typically occurs from the side opposite to the bulky gem-dimethyl cyclopropane (B1198618) ring, leading preferentially to the formation of a specific epoxide diastereomer. ichem.md This inherent stereocontrol is a direct consequence of the molecule's ground-state conformation. Similarly, biotransformation reactions often exhibit high regio- and stereoselectivity. The metabolic oxidation of (+)-Δ³-carene by the larvae of Spodoptera litura involves stereoselective epoxidation at the C-3 double bond and regioselective hydroxylation at a specific methyl group (C-9). acs.orgnih.gov

These examples demonstrate that the pre-existing stereocenters in the carene molecule govern the stereochemical outcome of subsequent reactions, making it a valuable chiral synthon for creating new, complex chiral molecules. The reactivity and the stereochemical course of derivatization are not uniform across all stereoisomers but are dictated by the unique spatial arrangement of each isomer. copernicus.org

Control of Stereoselectivity in Synthetic Routes

Leveraging the inherent chirality of naturally occurring terpenes like (+)-3-carene is a common strategy in asymmetric synthesis. researchgate.net The goal is to control the formation of specific stereoisomers in a predictable manner. A highly stereocontrolled synthesis of (+)-ingenol, a complex diterpenoid, was achieved starting from inexpensive (+)-3-carene, highlighting its utility as a chiral building block. nih.gov

Several strategies are employed to control stereoselectivity in synthetic routes involving the carene skeleton:

Substrate Control: As mentioned previously, the inherent stereochemistry of the starting carene derivative can direct the outcome of a reaction. The epoxidation of (+)-3-carene with reagents like m-chloroperbenzoic acid (m-CPBA) selectively yields the trans-epoxide. researchgate.net

Reagent Control: The choice of reagents and catalysts can profoundly influence the stereochemical outcome. The oxidation of (+)-3-carene using nano-powder alumina (B75360) as a heterogeneous catalyst with hydrogen peroxide leads to the exclusive formation of the α-oxide with high yield. idsi.md

Biotransformation: The use of enzymes or whole organisms can lead to highly specific and stereoselective transformations that are difficult to achieve with conventional chemical methods. The biotransformation of (1S)-3-carene by Picea abies suspension culture yields a variety of oxygenated products, with the formation of specific stereoisomers being dependent on the enzymatic system. researchgate.net

These approaches allow chemists to synthesize new derivatives of this compound with a high degree of control over their three-dimensional structure, which is essential for developing compounds with specific biological or material properties. cnaa.mddntb.gov.uarsc.org

Advanced Spectroscopic and Analytical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of trans-3-Caren-2-ol and its derivatives by mapping the chemical environments of specific atomic nuclei.

¹H, ¹³C, and ¹⁷O NMR Analyses of Carene Derivatives

The analysis of carene derivatives, including alcohols and ketones derived from (+)-3-carene, has been extensively performed using ¹H, ¹³C, and even ¹⁷O NMR spectroscopy. rsc.org For instance, the oxidation products of (+)-3-carene, such as 3-caren-2-one and various carene diols, have been characterized by assigning their respective ¹H and ¹³C NMR spectra. rsc.org The differentiation between isomeric compounds, such as 3-caren-2-one and 3-caren-5-one, is achievable due to distinct differences in the ¹³C NMR chemical shifts of the double bond methyl group. rsc.org

While specific ¹H and ¹³C NMR data for this compound is not detailed in the provided results, general principles from the analysis of related carene derivatives apply. For example, ¹H-NMR analysis of essential oils containing carene derivatives has been performed using spectrometers like the Bruker Ascend 400MHz. revistadechimie.ro The ¹H NMR spectra of (+)-3-carene, the precursor to many of these derivatives, are available in spectral databases. nih.gov Similarly, ¹³C NMR spectra for (+)-3-carene are also documented. nih.gov The assignment of ¹⁷O NMR signals for carene diols has been based on established literature values. rsc.orgresearchgate.net

2D NMR Techniques (e.g., C,H-COSY)

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (COSY), are crucial for establishing the connectivity between protons within a molecule. oxinst.comcreative-biostructure.com In the analysis of carene oxidation products, C,H-COSY spectra have been instrumental in assigning the complex ¹³C NMR spectra. rsc.org This technique reveals correlations between J-coupled protons, typically those on adjacent carbon atoms, helping to piece together the carbon framework of the molecule. oxinst.com By observing the cross-peaks in a COSY spectrum, which connect signals from coupled protons, chemists can confirm the bonding sequence within the bicyclic carene structure. oxinst.comcreative-biostructure.com

Application of Lanthanide Shift Reagents

Lanthanide shift reagents (LSRs), such as tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], are paramagnetic complexes used to induce significant chemical shift changes in the NMR spectra of molecules with basic functional groups. libretexts.orgmdpi.com This effect is particularly useful for resolving overlapping signals and aiding in stereochemical assignments. libretexts.org In the study of carene derivatives, the lanthanide shift reagent [Eu(dpm)₃] has been successfully employed for the stereochemical elucidation of compounds like trans-3,4-epoxy-3-carene. rsc.org The magnitude of the induced shift is dependent on the proximity of the nucleus to the paramagnetic lanthanide ion, which complexes with lone-pair-bearing atoms like oxygen. libretexts.orgmdpi.com This technique has proven valuable in the structural analysis of complex natural products. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for separating, identifying, and quantifying the individual components of volatile mixtures, such as essential oils. This compound has been identified as a constituent in the essential oils of various plants through GC-MS analysis. mdpi.comacs.orgu-szeged.hunih.govlongdom.org

For example, it has been detected in the essential oil of Lavandula pubescens, where it constituted 2.51% of the stem oil and 0.76% of the leaf oil. mdpi.com It was also found in the essential oil of Piper species, though in smaller amounts. acs.org In a study on caraway essential oil, this compound was identified as a minor component. u-szeged.hu Furthermore, it has been reported in the volatile profile of Citri Sarcodactylis Fructus nih.gov and as a major component (19.21%) in the essential oil of cultivated Cosmos bipinnatus. longdom.org The identification of this compound in these studies was typically achieved by comparing its mass spectrum and retention index with those of reference compounds in spectral libraries like NIST. u-szeged.hulongdom.org

Table 1: GC-MS Data for this compound *

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | nih.govnist.gov |

| Molecular Weight | 152.23 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1188 | nih.gov |

Electron Ionization Mass Spectrometry Data Interpretation

Electron Ionization (EI) is a common ionization technique used in MS. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation of the molecule. mdpi.comu-szeged.hu The resulting fragmentation pattern is a characteristic fingerprint that aids in structural elucidation.

The EI mass spectrum of this compound is available in the NIST WebBook. nist.gov The mass spectrum shows a characteristic pattern of fragment ions. According to the PubChem database, the top three peaks in the mass spectrum of this compound have m/z values of 119, 91, and 134. nih.gov The interpretation of these fragments provides clues about the structure of the parent molecule. For instance, the molecular ion peak [M]⁺ would be expected at m/z 152, corresponding to the molecular weight of C₁₀H₁₆O. nih.gov The fragment at m/z 134 likely corresponds to the loss of a water molecule ([M-H₂O]⁺), a common fragmentation pathway for alcohols. The other major fragments arise from further cleavages of the bicyclic ring system.

Table 2: EI-MS Peak Data for this compound *

| m/z | Relative Intensity | Description | Source |

|---|---|---|---|

| 119 | Top Peak | Major Fragment | nih.gov |

| 91 | 2nd Highest | Fragment | nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool that investigates the interaction of light with the chemical bonds within a molecule. mdpi.com These bonds vibrate at specific frequencies, and when light of the same frequency interacts with them, it is absorbed. This interaction creates a unique "spectral fingerprint" that allows for the identification and structural analysis of chemical compounds. mdpi.comyoutube.com The two primary forms of vibrational spectroscopy are infrared (IR) spectroscopy and Raman spectroscopy. youtube.com

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a prominent technique within vibrational spectroscopy that facilitates the analysis of samples in solid or liquid states with minimal preparation. The method has been utilized in the characterization of complex mixtures, such as essential oils, where the spectral data can help in identifying constituent components. researchgate.netacs.org While specific ATR-IR spectra for pure this compound are not detailed in the surveyed literature, the compound has been identified as a component in essential oils analyzed by this method. acs.orgnih.govmdpi.com

The structure of this compound contains several key functional groups—a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and saturated carbon-hydrogen (C-H) bonds within its bicyclic carene framework—that produce characteristic absorption bands in an IR spectrum. The expected vibrational frequencies for these groups provide a basis for its spectral identification.

Table 1: Representative ATR-IR Spectral Data for this compound Functional Groups

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 (Broad) | O-H Stretching | Alcohol |

| 3100 - 3000 | =C-H Stretching | Alkene |

| 3000 - 2850 | C-H Stretching | Alkane |

| 1680 - 1640 | C=C Stretching | Alkene |

| 1470 - 1430 | C-H Bending | Alkane |

| 1260 - 1000 | C-O Stretching | Secondary Alcohol |

This table represents typical wavenumber ranges for the indicated functional groups and serves as a reference for the spectral analysis of this compound.

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. This differential partitioning results in the separation of the mixture's components.

Column Chromatography for Purification

Column chromatography is a fundamental preparative technique used to purify individual chemical compounds from a mixture. In this method, the stationary phase is packed into a vertical glass column, and the mobile phase is added to the top and percolates down through the column.

For the purification of terpenoids and their derivatives, silica (B1680970) gel is a commonly employed stationary phase. nih.govresearchgate.net Research involving the fractionation of plant extracts has utilized silica gel (100-200 mesh) column chromatography with a gradient elution system. researchgate.net A mobile phase consisting of a gradient of chloroform (B151607) and methanol (B129727) has been successfully used to separate compounds, indicating its suitability for the purification of moderately polar terpenoids like this compound from complex matrices. researchgate.net

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 100-200 mesh) researchgate.net |

| Mobile Phase (Eluent) | Gradient system, such as Chloroform/Methanol researchgate.net |

| Mode | Normal Phase |

| Application | Purification of this compound from reaction or extract mixtures |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to separate non-volatile mixtures and assess the purity of a compound. umich.edu The stationary phase is a thin layer of an adsorbent, like silica gel, coated on a flat carrier such as a glass plate. The separation principle is similar to that of column chromatography.

The Retention Factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. umich.edu In a study involving the purification of compounds from a plant extract, the purity of a fraction was assessed using TLC. researchgate.net A specific compound was identified as a pure, oily crystal with an Rƒ value of 0.88 when developed on a silica gel plate using a chloroform/methanol (9:1) solvent system. researchgate.net While an ideal Rƒ value is often considered to be in the range of 0.2 to 0.8, values outside this range can still provide useful information about the polarity of the compound relative to the chosen solvent system. umich.edu

Table 3: Research Findings for TLC Purity Assessment

| Parameter | Finding | Source |

| Stationary Phase | Silica Gel Plate | researchgate.net |

| Mobile Phase | Chloroform/Methanol (9:1 v/v) | researchgate.net |

| Retention Factor (Rƒ) | 0.88 | researchgate.net |

| Application | Purity assessment of a purified fraction | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly valuable for calculating molecular properties and reaction profiles with a favorable balance of accuracy and computational cost. mdpi.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates. This modeling helps to elucidate reaction mechanisms by comparing the energy barriers of different possible pathways. mdpi.comresearchgate.net For instance, in cycloaddition reactions involving structures similar to the carene framework, DFT can distinguish between stepwise radical-mediated pathways and concerted cycloaddition mechanisms by calculating the activation energies for each. mdpi.com

Studies on related bicyclic monoterpenes, such as (+)-3-carene, have utilized DFT to understand their reactivity. For example, the condensation reaction of 3-carene (B45970) with formaldehyde (B43269) to produce valuable fragrance compounds has been explored using DFT. researchgate.net These calculations confirmed that the proposed reaction pathways were energetically favorable, which aligned with experimental observations. researchgate.net Such studies typically involve optimizing the geometries of reactants, transition states, and products to determine their relative energies.

While specific DFT studies modeling reaction mechanisms for trans-3-Caren-2-ol are not extensively documented in prominent literature, the principles are directly applicable. A hypothetical DFT study on the oxidation of this compound to its corresponding ketone, 3-caren-2-one, would involve the computational steps outlined in the table below.

Table 1: Hypothetical DFT Workflow for Oxidation of this compound

| Step | Description | Computational Output |

|---|---|---|

| 1. Geometry Optimization | Calculation of the lowest energy structure for the reactant (this compound), oxidant, and the product (3-caren-2-one). | Optimized 3D coordinates, electronic energy. |

| 2. Transition State Search | Identification of the highest energy point along the reaction coordinate connecting reactants and products. | Transition state geometry, imaginary frequency. |

| 3. Frequency Calculation | Confirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). | Vibrational frequencies, Zero-Point Energy (ZPE). |

| 4. Energy Profile | Calculation of the activation energy (Ea) and reaction energy (ΔErxn) by comparing the energies of the optimized structures. | Reaction coordinate diagram. |

Molecular Mechanics (MM) Calculations for Conformational Analysis

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is less computationally demanding than quantum methods like DFT, making it ideal for studying the conformational landscape of large and flexible molecules.

Conformational analysis of carene derivatives using computational methods has provided significant insights into their structural preferences. While the bicyclo[4.1.0]heptane skeleton of this compound imparts considerable rigidity, related isomers can exhibit greater flexibility. A computational study on 2-carene (B1609329) and 3-carene revealed that while 3-carene has a near-planar six-membered ring and exists predominantly as a single stable conformer, the isomeric 2-carene exists as two distinct, quasi-degenerate conformers. researchgate.net These conformers are connected by a large-amplitude ring-puckering motion and have different chiroptical properties. researchgate.net MM calculations can predict the relative steric energies and equilibrium populations of such conformers.

Table 2: Example of Conformational Analysis Data for an Isomeric Carene Data based on findings for (S)-(+)-2-carene. researchgate.net

| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| I | Puckered | 0.00 | ~58 |

| II | Puckered (alternate) | ~0.18 | ~42 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.net The fundamental principle is that the structure of a molecule, encoded by calculated molecular descriptors, determines its properties. researchgate.net

For a compound like this compound, a QSPR model could be developed to predict properties such as boiling point, water solubility, or retention indices in chromatography. This involves calculating a wide range of molecular descriptors from the 2D or 3D structure and then using statistical methods, such as multiple linear regression or machine learning, to build a predictive model. researchgate.net Although specific QSPR models focused solely on this compound are not prominent, its computed properties are available and could be used to develop such models. chemeo.comnih.gov

Table 3: Selected Computed Properties for this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 152.23 g/mol | PubChem nih.gov |

| logP (Octanol/Water) | 1.969 | Crippen Calculation chemeo.com |

| Boiling Point | 533.17 K | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization | 53.72 kJ/mol | Joback Calculated Property chemeo.com |

| Polar Surface Area | 20.2 Ų | Computed Property nih.gov |

| Standard Polar Retention Index | 1727 | NIST nih.gov |

Computational Approaches in Drug Design (related to carene scaffolds)

The concept of a molecular "scaffold" or "framework" is central to modern medicinal chemistry and drug discovery. lifechemicals.comnih.gov A scaffold represents the core structure of a class of compounds. The carene skeleton, being a chiral and rigid bicyclic structure, serves as an attractive scaffold for the synthesis of new bioactive molecules. researchgate.net

Computational techniques are pivotal in scaffold-based drug design. arxiv.org Starting with a known scaffold like carene, chemists can design a virtual library of derivatives by adding various functional groups. These virtual compounds can then be rapidly screened for potential biological activity using methods like molecular docking, where the molecules are computationally fitted into the binding site of a target protein. This process helps prioritize which compounds to synthesize and test in the lab.

Table 4: Computational Techniques in Scaffold-Based Drug Design

| Technique | Purpose | Application to Carene Scaffolds |

|---|---|---|

| Virtual Screening | Rapidly evaluate large libraries of compounds for potential activity. | Screen virtual libraries of carene derivatives against a biological target. |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a protein target. | Assess how different functionalized carenes might bind to an enzyme's active site. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Define a pharmacophore based on an active carene derivative to search for new hits. |

| ADMET Prediction | Computationally estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Evaluate the drug-likeness of novel carene-based compounds early in the design process. semanticscholar.org |

| Scaffold Hopping | Discover new, structurally distinct core structures with similar activity. | Replace the carene core with other bicyclic systems while maintaining key interactions. biosolveit.de |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-3-Carene |

| 3-Caren-2-one |

| (S)-(+)-2-Carene |

| 2-Carene |

| 3-carene-2,5-dione |

| 3-caren-5-one |

| 3-carene oxide |

| 4-Acetyl-2-carenes |

| 4-acetoxymethyl-2-carenes |

| 4-hydroxymethyl-2-carenes |

| Benzyl (B1604629) benzoate (B1203000) |

| Camphene |

| Camphor |

| Caryophyllene (B1175711) |

| Caryophyllene oxide |

| Cinnamaldehyde |

| Cinnamyl acetate |

| D-limonene |

| Dimethylallyl pyrophosphate (DMAPP) |

| Eugenol (B1671780) |

| Eugenyl acetate |

| Germacrene D |

| Isopentenyl pyrophosphate (IPP) |

| Linalool |

| Myrcene |

| Nerolidol |

| Perilla alcohol |

| Perillaldehyde |

| Perillic acid |

| Perillartine |

| p-Cymene |

| Sabinene (B1680474) |

| Safrole |

| Terpinolene |

| α-Copaene |

| α-Humulene |

| α-Phellandrene |

| α-Pinene |

| β-Myrcene |

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Correlation of Structure with Olfactory Properties

trans-3-Caren-2-ol is noted for its pleasant, sweet, and woody aroma. thegoodscentscompany.comsmolecule.com This olfactory profile is a key reason for its use in the flavor and fragrance industry. smolecule.com The parent compound, 3-carene (B45970), possesses a sweet and pungent odor with a woody character. thegoodscentscompany.com The introduction of a hydroxyl group at the C-2 position in the trans configuration to form this compound modifies this scent, contributing to its unique aromatic properties.

The position and orientation of the hydroxyl group are critical in determining the olfactory character. Isomeric variations of carenols and related oxygenated carene derivatives can exhibit different scent profiles, highlighting the importance of stereochemistry in olfaction. The biotransformation of carenes can lead to a variety of oxygenated products, including different ketones and alcohols, each with its own distinct aroma. nih.gov For instance, the biotransformation of (1S)-3-carene can yield (1S)-3-caren-5-one and (1S)-2-caren-4-one, which are ketones and would have different scent profiles compared to the alcohol this compound. researchgate.net

Cosmos bipinnatus (cultivated type), where it is a significant component at 19.21%. researchgate.net

Lavandula pubescens, found in the leaves (0.76%), stems (2.51%), and flowers (1.12%). mdpi.com

Zanthoxylum species, where its concentration varies among different types. k-state.edu

Rosmarinus officinalis, present as a minor component (0.20%). semanticscholar.orgresearchgate.net

Chloranthus species, with 0.67% in C. japonicus and 1.46% in C. multistachys. znaturforsch.com

Sumac fruit essential oil, containing 0.1% this compound. openmicrobiologyjournal.com

The essential oil of Schinus terebinthifolius. scielo.br

The presence of this compound alongside other volatile compounds in these essential oils contributes to their complex and unique aromas. The interaction and synergistic effects of these different molecules create the final perceived scent.

Investigating the Role of this compound and Derivatives in Antimicrobial Activity

The antimicrobial properties of this compound and related carene derivatives have been a subject of significant interest, particularly in the context of naturally derived antimicrobial agents.

Essential oils are complex mixtures of volatile compounds, and their antimicrobial activity is often attributed to the synergistic or additive effects of their constituents. This compound is a component of several essential oils that have demonstrated antimicrobial properties.

The essential oil of the cultivated type of Cosmos bipinnatus, which contains 19.21% this compound, has shown promising antimicrobial activities. researchgate.net This oil was effective against all ten pathogenic bacteria and six pathogenic fungi tested. researchgate.net Similarly, essential oils from Chloranthus japonicus and Chloranthus multistachys, containing 0.67% and 1.46% this compound respectively, exhibited strong antimicrobial activity against most tested microorganisms. znaturforsch.com

Table 1: Antimicrobial Activity of Essential Oils Containing this compound

| Plant Source | Percentage of this compound | Observed Antimicrobial Activity | Reference |

|---|---|---|---|

| Cosmos bipinnatus (cultivated) | 19.21% | Effective against 10 pathogenic bacteria and 6 pathogenic fungi. | researchgate.net |

| Chloranthus japonicus | 0.67% | Strong activity against most tested microorganisms with inhibition zones from 8.1 to 22.2 mm. | znaturforsch.com |

| Chloranthus multistachys | 1.46% | Strong activity against most tested microorganisms with inhibition zones from 8.1 to 22.2 mm. | znaturforsch.com |

The biotransformation of carenes, including 3-carene, can generate a variety of oxygenated derivatives with potential antimicrobial properties. nih.govresearchgate.net These enzymatic transformations can introduce functional groups, such as hydroxyl and carbonyl groups, which can enhance the biological activity of the parent monoterpene.

Studies have shown that the biotransformation of (1S)-2-carene and (1S)-3-carene by Picea abies suspension culture leads to the formation of several oxygenated products. nih.govresearchgate.net While this compound itself was not a major product in this specific study, other oxygenated carenes like (1S)-2-caren-4-one and (1S)-3-caren-5-one were identified. researchgate.net Research indicates that such carene biotransformation products often exhibit antifungal and antibacterial properties. nih.gov

For example, p-mentha-1,5-dien-8-ol, a biotransformation product of carene, has demonstrated significant antimicrobial activity against Staphylococcus and Streptococcus species. nih.gov Another related compound, p-cymen-8-ol, found in the essential oil of Chaerophyllum byzantinum, has shown good anticandidal activity. researchgate.net These findings suggest that the oxygenated derivatives of carene, a class to which this compound belongs, are a promising source of antimicrobial compounds.

Structure-Activity Relationships for Enzyme Inhibition (e.g., TDP1 inhibitors derived from carene)

Recent research has explored the potential of carene derivatives as inhibitors of enzymes involved in disease processes. One such target is Tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme that is a promising target for the development of agents that can sensitize cancer cells to chemotherapy.

Studies have investigated the anti-TDP1 activity of derivatives of (+)-3-carene. nih.gov In this research, (+)-3-carene was first isomerized to (+)-2-carene, which then reacted with various aldehydes to synthesize derivatives with hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane skeletons. nih.gov These compounds were found to inhibit the TDP1 enzyme at micro- and submicromolar concentrations. nih.govresearchgate.net

The structure-activity relationship analysis revealed that the nature of the substituent at a specific position on the derivative's skeleton was crucial for its inhibitory activity. nih.gov For instance, compounds with heterocyclic substituents showed significant TDP1 inhibition, with IC50 values ranging from 0.65 to 28 μM. nih.gov In contrast, derivatives with aromatic and alkyl substituents at the same position did not exhibit activity against TDP1. nih.gov This highlights the importance of specific structural features for effective enzyme inhibition.

While these studies did not directly use this compound as a starting material, they demonstrate the potential of the carene scaffold as a basis for designing potent enzyme inhibitors. The introduction of different functional groups and ring systems onto the carene backbone allows for the fine-tuning of biological activity.

Table 2: TDP1 Inhibitory Activity of Selected (+)-3-Carene Derivatives

| Compound Type | Substituent | IC50 (μM) | Reference |

|---|---|---|---|

| Hexahydroisobenzofuran derivative | Thiophen-2-yl | 4.85 | nih.gov |

| 3-Oxabicyclo[3.3.1]nonane derivative | Thiophen-2-yl | 3.35 | nih.gov |

| 3-Oxabicyclo[3.3.1]nonane derivative | (Specific heterocyclic substituent) | 0.65 | nih.gov |

| Hexahydroisobenzofuran derivative | Aromatic/Alkyl | Inactive | nih.gov |

Influence of Stereochemistry on Biological Activity Profiles

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a compound.